Chromoionophore II
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore II involves the reaction of 9-dimethylaminobenzo[a]phenoxazine with a butyl-substituted dioxo-dioxaeicosyl phenyl imine. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Chromoionophore II primarily undergoes complexation reactions with various ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable aromatic structure .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include ionophores and ion exchangers. The conditions are usually mild, with reactions carried out at room temperature in organic solvents .
Major Products: The major products formed from the reactions of this compound are ion complexes. These complexes are used in ion-selective optical sensors for the detection of specific ions .
Scientific Research Applications
Chromoionophore II has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chromoionophore II involves the reversible binding of ions to its structure. The compound acts as an ionophore, selectively binding to specific ions and forming a complex. This complexation results in a change in the optical properties of this compound, which can be detected using optical sensors. The molecular targets are the ions themselves, and the pathways involved include ion exchange and complexation reactions .
Comparison with Similar Compounds
- Chromoionophore I
- Solvatochromic dyes
- Photoswitchable sensors
- Upconverting nanoparticles
Comparison: Chromoionophore II is unique due to its high lipophilicity and selectivity for specific ions. Compared to Chromoionophore I, this compound offers better stability and a broader range of ion selectivity. Solvatochromic dyes and photoswitchable sensors provide alternative methods for ion detection but may not offer the same level of selectivity and stability as this compound. Upconverting nanoparticles are another alternative, but they require more complex synthesis and handling procedures .
Properties
IUPAC Name |
nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOXJPWUWJDGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402893 | |
Record name | Chromoionophore II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136499-31-5 | |
Record name | Chromoionophore II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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